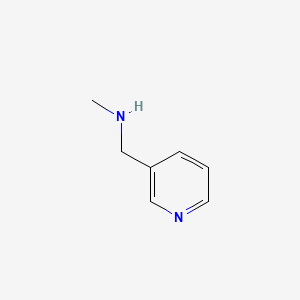

N-methyl-1-(pyridin-3-yl)methanamine

Description

Contextualization within Pyridine-Containing Amine Chemistry

N-methyl-1-(pyridin-3-yl)methanamine belongs to the broad class of pyridine-containing amines. The chemistry of these compounds is dictated by the interplay between the pyridine (B92270) ring and the amine functional group. Pyridine is a six-membered heteroaromatic ring structurally related to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom significantly influences the ring's properties.

The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. libretexts.org This makes the pyridine ring basic, with chemical properties similar to tertiary amines. nih.govwikipedia.org The presence of the electronegative nitrogen atom, however, makes the pyridine ring electron-deficient compared to benzene. This deactivation suppresses electrophilic aromatic substitution reactions, which, when they do occur, tend to direct substituents to the 3-position. wikipedia.orglibretexts.org Conversely, the ring is more susceptible to nucleophilic substitution. wikipedia.org

Historical Perspective of this compound and Related Analogs in Scientific Inquiry

While a definitive historical timeline for the first synthesis of this compound is not extensively documented in readily available literature, its emergence and utility can be traced through its appearance in chemical catalogs and its incorporation into more complex patented molecules. It is part of a family of simple pyridinylmethylamines that have long served as fundamental building blocks in organic synthesis.

Related analogs, such as the parent primary amine, pyridin-3-ylmethanamine (also known as 3-picolylamine), and the isomeric N-methyl-1-(pyridin-2-yl)methanamine and N-methyl-1-(pyridin-4-yl)methanamine, have been utilized in a wide array of chemical research contexts. chemicalbook.comnih.gov The synthesis of such compounds often involves established chemical transformations. A common and efficient method for preparing this compound is the reductive amination of pyridine-3-carboxaldehyde with methylamine (B109427). evitachem.com This reaction typically utilizes reducing agents like sodium cyanoborohydride or catalytic hydrogenation. evitachem.comgoogle.com The historical significance of this compound and its analogs is less about a singular discovery and more about their continuous and evolving role as reliable intermediates in the construction of diverse molecular architectures, particularly in the pursuit of new pharmaceutical agents.

Significance and Emerging Research Trajectories for this compound

The primary significance of this compound in advanced chemical research lies in its function as a versatile molecular building block. evitachem.com Its structure is frequently incorporated into larger molecules designed to interact with biological targets, highlighting its importance in drug discovery and medicinal chemistry. evitachem.com

Detailed Research Findings: The utility of the this compound scaffold is evident in its presence within more complex, biologically active molecules. For instance, it forms a structural component of compounds investigated for their therapeutic potential. Research has shown that derivatives containing this moiety are key intermediates in synthesizing novel compounds, such as potent potassium-competitive acid blockers and kinase inhibitors. evitachem.com The pyridine nitrogen can act as a hydrogen bond acceptor, while the secondary amine can be a hydrogen bond donor or acceptor, and both provide sites for further chemical elaboration.

Emerging Research Trajectories: Current and future research involving this compound is likely to focus on several key areas:

Fragment-Based Drug Discovery: Due to its relatively small size and desirable chemical handles, it serves as an ideal fragment for screening against biological targets. Hits can then be elaborated into more potent lead compounds.

Combinatorial Chemistry: The compound is a suitable starting material for the creation of libraries of related molecules. By reacting the amine or modifying the pyridine ring with various reagents, chemists can rapidly generate a multitude of derivatives for high-throughput screening.

Development of Novel Ligands: The pyridine-amine motif is common in ligands for metal catalysts and in coordination chemistry, suggesting potential applications in materials science and catalysis. researchgate.net

Synthesis of Bioactive Molecules: The ongoing search for new pharmaceuticals will continue to drive the use of this compound as a key intermediate. Its structural features are present in compounds designed as anticancer agents and for treating neurological disorders. evitachem.com

The continued exploration of this compound's reactivity and its incorporation into novel molecular designs ensures its lasting relevance in the landscape of advanced chemical research.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-8-5-7-3-2-4-9-6-7/h2-4,6,8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSAQVGDZLPTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174005 | |

| Record name | 3-(Methylaminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20173-04-0 | |

| Record name | N-Methyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20173-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylaminomethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020173040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20173-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20173-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylaminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylaminomethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Methyl 1 Pyridin 3 Yl Methanamine

Reductive Amination Strategies for N-methyl-1-(pyridin-3-yl)methanamine

Reductive amination stands as a cornerstone in the synthesis of amines, offering a direct and efficient pathway from carbonyl compounds. This method involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this typically involves the reaction of pyridine-3-carboxaldehyde with methylamine (B109427), followed by reduction.

Utilization of Pyridine-3-carboxaldehyde and Methylamine with NaBH3CN

A widely employed method for reductive amination is the use of sodium cyanoborohydride (NaBH3CN) as the reducing agent. libretexts.org This reagent is particularly favored due to its mild nature and its selective ability to reduce the protonated imine intermediate much faster than the starting aldehyde. harvard.edu The reaction proceeds by the initial formation of an iminium ion from the condensation of pyridine-3-carboxaldehyde and methylamine under weakly acidic conditions. The NaBH3CN then delivers a hydride to the iminium ion, yielding the desired this compound.

The general reaction scheme is as follows:

Key research findings indicate that the pH of the reaction medium is a critical parameter for the success of this transformation. A slightly acidic environment (pH 5-6) is optimal to facilitate imine formation without causing significant decomposition of the starting materials or the product. Methanol (B129727) is a commonly used solvent for this reaction due to its ability to dissolve the reactants and the reducing agent.

| Reactant 1 | Reactant 2 | Reducing Agent | Key Conditions | Product |

| Pyridine-3-carboxaldehyde | Methylamine | Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH 5-6 | This compound |

Catalytic Hydrogenation with Pd/C and Related Systems

Catalytic hydrogenation offers a greener alternative to the use of stoichiometric hydride reagents. rsc.org In this approach, a mixture of pyridine-3-carboxaldehyde and methylamine is treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). mdpi.comlookchem.com The reaction proceeds through the in situ formation of the imine, which is then immediately hydrogenated on the catalyst surface to yield the secondary amine.

A key advantage of this method is the generation of water as the only byproduct, aligning with the principles of green chemistry. rsc.org However, careful control of reaction conditions such as temperature, pressure, and catalyst loading is crucial to prevent side reactions, such as the reduction of the pyridine (B92270) ring, which can occur under harsh conditions. lookchem.comresearchgate.net The use of acidic additives can sometimes be employed to protect the pyridine ring from reduction by forming the pyridinium (B92312) salt. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Hydrogen Source | Key Conditions | Product |

| Pyridine-3-carboxaldehyde | Methylamine | Palladium on Carbon (Pd/C) | Hydrogen Gas (H2) | Controlled temperature and pressure | This compound |

Recent studies have also explored the use of methanol as both a C1 source and a hydrogen source in Pd/C-catalyzed N-methylation of amines, a process known as the "borrowing hydrogen" methodology. nih.gov This approach could potentially be adapted for the direct synthesis of this compound from 1-(pyridin-3-yl)methanamine and methanol.

Alternative and Emerging Synthetic Routes

Beyond traditional reductive amination, several other synthetic strategies can be employed or are being developed for the synthesis of this compound and its analogs.

Alkylation Approaches from 1-(pyridin-3-yl)methanamine Precursors

A straightforward approach to this compound is the direct alkylation of the primary amine precursor, 1-(pyridin-3-yl)methanamine. This typically involves the use of a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base to neutralize the acid formed during the reaction. monash.edu

However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts as byproducts. dtic.mil Controlling the stoichiometry of the reactants and the reaction conditions is critical to maximize the yield of the desired secondary amine. The use of protecting groups on the primary amine, followed by methylation and deprotection, can offer a more controlled but lengthier synthetic route.

A more recent development involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, allowing for a self-limiting alkylation that selectively produces secondary amines. chemrxiv.org

| Precursor | Alkylating Agent | Base | Potential Byproducts |

| 1-(pyridin-3-yl)methanamine | Methyl Iodide | e.g., Potassium Carbonate | N,N-dimethyl-1-(pyridin-3-yl)methanamine, Quaternary ammonium salt |

Coupling Reactions and Multi-component Synthesis

Modern organic synthesis has seen a surge in the use of transition-metal-catalyzed cross-coupling reactions. While not a direct route to this compound, reactions like the Heck reaction can be instrumental in synthesizing precursors. wikipedia.orgorganic-chemistry.orglibretexts.org For instance, a Heck reaction could be employed to couple a vinyl amine equivalent with a 3-halopyridine derivative, which could then be reduced to the target molecule.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all the starting materials, offer a highly efficient approach to complex molecules. nih.govresearchgate.netnih.gov Various MCRs for the synthesis of substituted pyridines have been developed. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs could be applied to construct the pyridine ring with the required aminomethyl side chain in a highly convergent manner.

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous substances. rsc.orgrsc.orgsemanticscholar.org For the synthesis of this compound, several green approaches are being explored.

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. taylorfrancis.com Enzymes, such as transaminases or imine reductases, could potentially be engineered to catalyze the synthesis of the target molecule from readily available starting materials. For instance, a biocatalyst could be developed for the reductive amination of pyridine-3-carboxaldehyde with methylamine, operating under mild aqueous conditions.

The use of greener solvents is another key aspect of sustainable synthesis. semanticscholar.org Replacing traditional volatile organic compounds with bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or Cyrene™ can significantly reduce the environmental footprint of the synthesis. taylorfrancis.com Mechanochemical methods, where reactions are carried out by grinding solids together with minimal or no solvent, also represent a promising green approach. researchgate.net

| Green Approach | Description | Potential Advantage |

| Biocatalysis | Use of enzymes (e.g., transaminases, imine reductases) to catalyze the reaction. | High selectivity, mild reaction conditions, reduced waste. |

| Green Solvents | Replacement of hazardous solvents with bio-based or less toxic alternatives. | Reduced environmental impact and improved safety. |

| Mechanochemistry | Solvent-free or low-solvent reaction conditions using mechanical force. | Reduced solvent waste, potential for improved reaction rates. |

Process Optimization and Scalability Studies

The efficient synthesis of this compound on a larger scale necessitates meticulous optimization of reaction parameters and the adoption of modern manufacturing technologies. A common and effective method for synthesizing such secondary amines is reductive amination. organic-chemistry.orglibretexts.org This process typically involves the reaction of a carbonyl compound (3-pyridinecarboxaldehyde) with a primary amine (methylamine) to form an imine intermediate, which is then reduced to the target amine. acs.org

Reaction Condition Refinement (Temperature, Pressure, Solvent Systems)

The refinement of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters such as temperature, pressure, and the choice of solvent system play a pivotal role in the efficiency of the synthesis, particularly in the reductive amination pathway.

Temperature: The reaction temperature influences both the rate of imine formation and the subsequent reduction. Initial imine formation is often favored by moderate temperatures, while the reduction step may require different thermal conditions depending on the chosen reducing agent. For instance, processes using hydride reagents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) can often be performed at or below room temperature. acs.org In catalytic hydrogenation, temperature control is crucial to prevent over-reduction or side reactions. Optimization studies for analogous processes, such as the N-methylation of anilines over nickel catalysts, show that temperature significantly affects conversion and selectivity, with optimal temperatures often found in the range of 140-180°C. rsc.org

Pressure: For syntheses involving catalytic hydrogenation, pressure is a key variable. Higher hydrogen pressure can increase the reaction rate and drive the equilibrium towards the product. However, it also requires specialized equipment and carries safety considerations. The optimal pressure is determined by balancing reaction efficiency with process safety and cost. In transfer hydrogenation methods, which use hydrogen donors like formic acid or isopropanol (B130326) instead of H₂ gas, the need for high-pressure reactors is eliminated. digitellinc.com

Solvent Systems: The choice of solvent is critical as it must solubilize reactants, reagents, and intermediates without interfering with the reaction. For reductive aminations, common solvents include methanol, ethanol, and dichloromethane. The solvent can affect the stability of the imine intermediate and the efficacy of the reducing agent. acs.org In some cases, solvent-free conditions using a catalyst like boric acid have been developed to provide a greener and more efficient alternative. organic-chemistry.org The optimization of solvent and catalyst for a related synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives demonstrated that using magnesium oxide nanoparticles as a catalyst in acetone (B3395972) could significantly reduce reaction time and increase yield compared to classical methods using triethylamine (B128534) in chloroform. frontiersin.org

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Temperature | 25°C | 50°C | 75°C | Higher temperatures may increase side product formation. Optimal yield often found at moderate temperatures. |

| Pressure (H₂) | 1 atm | 10 atm | 50 atm | Increased pressure generally improves reaction rate for catalytic hydrogenation, but with diminishing returns. |

| Solvent | Methanol | Dichloromethane | Tetrahydrofuran | Solvent polarity can significantly impact imine formation and reducing agent stability, affecting overall yield. |

| Reducing Agent | NaBH₄ | NaBH(OAc)₃ | H₂/Pd-C | Choice of agent affects selectivity and compatibility with other functional groups. NaBH(OAc)₃ is often milder. acs.org |

Automated Synthesis Techniques and Their Impact on Yield and Purity

The integration of automated synthesis, particularly continuous flow chemistry, offers significant advantages over traditional batch processing for the production of pyridine derivatives. researchgate.net Automation allows for precise control over reaction parameters, leading to improved consistency, higher yields, and enhanced purity.

In a continuous flow system, reactants are pumped through a heated reactor column containing a catalyst. nih.govresearchgate.net This setup allows for rapid optimization of conditions such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to faster and more selective reactions. For example, a flow process for the α-methylation of pyridines using a packed bed of Raney® nickel catalyst demonstrated near-quantitative conversion and high regioselectivity, with significantly reduced reaction times and waste compared to batch methods. nih.gov

The impact of automated flow synthesis on yield and purity is substantial. The precise control minimizes the formation of byproducts, simplifying purification and often yielding a product pure enough for subsequent steps without further processing. researchgate.net Automated platforms can also be used for library synthesis, enabling the rapid production of numerous derivatives for research and development. mit.edu While specific automated synthesis of this compound is not widely documented, the successful application of these techniques to structurally similar compounds, including complex proteins and other heterocycles, underscores their potential. mit.edu

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours researchgate.net |

| Process Control | Limited; temperature/mixing gradients | Precise control over temperature, pressure, residence time |

| Safety | Handling of large quantities of reagents; potential for thermal runaway | Small reaction volumes, improved heat dissipation, safer handling of hazardous reagents researchgate.net |

| Yield & Purity | Variable; often requires extensive purification | Generally higher and more consistent yields with improved purity researchgate.net |

| Scalability | Difficult; requires larger vessels and presents new challenges | Easier to scale by running the system for longer periods ("scaling out") |

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral amine derivatives, where the carbon atom attached to the nitrogen is a stereocenter, requires advanced stereoselective synthetic methods. These approaches are essential for producing enantiomerically pure compounds, which is often a requirement in pharmaceutical and materials science. The synthesis of chiral pyridine derivatives can be challenging due to the coordinating ability of the pyridine nitrogen, which can interfere with metal catalysts. chim.it

Asymmetric Catalysis in Amination Reactions

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral amines. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A key method is the asymmetric reductive amination of ketones or imines.

For pyridine-containing substrates, transition metal catalysts, particularly those based on iridium and ruthenium, have proven effective. rsc.orgrsc.org For instance, iridium-catalyzed asymmetric reductive amination of 2-acylpyridines has been shown to produce chiral 1-pyridin-2-yl-ethylamines with high yields (up to 97%) and excellent enantioselectivities (up to 95% ee). rsc.org These reactions often employ specially designed chiral ligands that coordinate to the metal center and effectively control the stereochemical outcome of the reduction. acs.org The development of novel chiral pyridine-derived half-sandwich iridium catalysts has enabled additive-free transfer hydrogenative direct asymmetric reductive amination, expanding the scope and simplifying the process for creating a broad range of α-chiral amines. digitellinc.com

| Catalyst System | Substrate Type | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Iridium Complex with Chiral Ligand | 2-Acylpyridines | Asymmetric Reductive Amination | Up to 95% | rsc.org |

| Ruthenium-Catalyzed | 2-(Pyridin-2-yl)quinolines | Asymmetric Hydrogenation | Excellent enantioselectivities | rsc.org |

| Chiral SPINOL Borophosphates | Ketones | Asymmetric Reductive Amination | Up to 98% | acs.org |

| Chiral Pyridine-Derived Iridium Catalyst | Ketones/Imines | Transfer Hydrogenation | High catalytic activity and stereoselectivity | acs.org |

Chiral Auxiliary-Mediated Synthesis

Another well-established method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse.

Commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine, and tert-butanesulfinamide. sigmaaldrich.comnih.gov In the context of synthesizing a chiral derivative of this compound, one could envision a strategy starting with 3-pyridinecarboxaldehyde (B140518). The aldehyde could be condensed with a chiral tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent addition of a methyl Grignard reagent (CH₃MgBr) to this imine would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. wikipedia.org Finally, acidic cleavage of the sulfinyl group would yield the desired enantiomerically enriched chiral primary amine, which could then be methylated.

This methodology offers a reliable and often highly selective route to chiral amines, with the stereochemical outcome being predictable based on the chosen enantiomer of the auxiliary. nih.gov

Enantioselective Approaches to Related Pyridine-Amine Scaffolds

Beyond direct asymmetric amination, several other enantioselective strategies have been developed to access chiral pyridine-amine scaffolds. chim.it These methods often involve the asymmetric modification of the pyridine ring or its precursors.

Catalytic asymmetric reduction of pyridyl ketones, olefins, and imines is a primary strategy for creating chiral centers. chim.it Another advanced approach is the catalytic enantioselective hydroamination of benzene, which has been used to construct densely functionalized aminocyclitol motifs, showcasing a powerful method for creating complex chiral amine structures from simple aromatic precursors. acs.org The development of efficient methods to access these chiral architectures is of great importance, as they are key structural motifs in pharmaceuticals and biologically active natural products. chim.itnih.gov The inherent challenges posed by the pyridine nucleus, such as its potential to deactivate catalysts, have spurred the development of robust and highly specialized catalytic systems capable of achieving high stereoselectivity. chim.itacs.org

Advanced Spectroscopic and Analytical Characterization of N Methyl 1 Pyridin 3 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For N-methyl-1-(pyridin-3-yl)methanamine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

Detailed ¹H NMR Spectral Analysis: Pyridine (B92270) Ring, Methylene (B1212753), and N-methyl Proton Assignments

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the N-methylaminomethyl side chain. The pyridine ring contains four aromatic protons, each in a unique chemical environment, which would lead to four separate signals in the aromatic region of the spectrum (typically δ 7.0-8.6 ppm).

H-2 and H-6 Protons: The protons at the 2- and 6-positions are adjacent to the ring nitrogen and are expected to be the most deshielded, appearing furthest downfield.

H-4 and H-5 Protons: The protons at the 4- and 5-positions would appear further upfield compared to H-2 and H-6.

Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and would likely appear as a singlet, integrating to 2H. Its position would be influenced by the adjacent pyridine ring and the nitrogen atom.

N-methyl Protons (-CH₃): The three protons of the N-methyl group are equivalent and would also appear as a singlet, integrating to 3H, typically in the upfield region of the spectrum.

A hypothetical data table is presented below to illustrate the expected format.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (Pyridine) | Downfield | Doublet | 1H |

| H-6 (Pyridine) | Downfield | Doublet of doublets | 1H |

| H-4 (Pyridine) | Mid-field | Doublet of triplets | 1H |

| H-5 (Pyridine) | Upfield (aromatic) | Doublet of doublets | 1H |

| -CH₂- (Methylene) | Mid-field | Singlet | 2H |

| -NH- | Mid-field | Broad Singlet | 1H |

| -CH₃ (N-methyl) | Upfield | Singlet | 3H |

Note: This table is predictive and not based on experimental data.

¹³C NMR Investigations for Carbon Framework Elucidation

The ¹³C NMR spectrum would provide critical information about the carbon skeleton of the molecule. This compound has seven unique carbon atoms, and thus seven distinct signals are expected in the spectrum.

Pyridine Carbons: The five carbons of the pyridine ring would appear in the aromatic region (typically δ 120-150 ppm). The carbons directly bonded to the nitrogen (C-2 and C-6) would be the most downfield.

Methylene Carbon (-CH₂-): The methylene carbon would appear in the aliphatic region, with its chemical shift influenced by the adjacent nitrogen and aromatic ring.

N-methyl Carbon (-CH₃): The N-methyl carbon signal would be found in the upfield aliphatic region.

A hypothetical data table for the ¹³C NMR spectrum is shown below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~150 |

| C-6 (Pyridine) | ~148 |

| C-4 (Pyridine) | ~135 |

| C-3 (Pyridine) | ~134 |

| C-5 (Pyridine) | ~123 |

| -CH₂- (Methylene) | ~55 |

| -CH₃ (N-methyl) | ~35 |

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

2D NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be particularly useful for tracing the connectivity of the protons on the pyridine ring (e.g., showing a correlation between H-4 and H-5, and between H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It would allow for the unambiguous assignment of each carbon atom by linking it to its attached proton(s) (e.g., connecting the methylene proton signal to the methylene carbon signal).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula. The molecular formula for this compound is C₇H₁₀N₂.

| Ion | Calculated Exact Mass [M+H]⁺ |

| [C₇H₁₁N₂]⁺ | 123.0917 |

Note: The exact mass is calculated based on the most abundant isotopes of the constituent elements.

Fragmentation Pattern Analysis for Structural Elucidation

In electron ionization mass spectrometry (EI-MS), the molecular ion would undergo fragmentation, producing a characteristic pattern of fragment ions. The analysis of these fragments helps to elucidate the structure.

Key expected fragmentations for this compound include:

Alpha-Cleavage: Cleavage of the bond between the methylene group and the pyridine ring is a highly probable fragmentation pathway. This would result in the formation of a stable pyridin-3-ylmethyl cation (m/z 92).

Iminium Ion Formation: Another common pathway for amines is the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable iminium ion. For this molecule, this would result in the [CH₂=NHCH₃]⁺ fragment (m/z 44).

Loss of a Hydrogen Radical: The molecular ion could lose a hydrogen atom to form an [M-1]⁺ ion (m/z 121).

A table of predicted major fragments is provided below.

| m/z | Predicted Fragment Ion |

| 122 | [C₇H₁₀N₂]⁺˙ (Molecular Ion) |

| 121 | [C₇H₉N₂]⁺ |

| 92 | [C₆H₆N]⁺ (pyridin-3-ylmethyl cation) |

| 44 | [C₂H₆N]⁺ (ethaniminium cation) |

Note: This table is predictive and not based on experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

The spectrum is characterized by several key regions. The aromatic pyridine ring gives rise to distinct C-H stretching vibrations typically observed above 3000 cm⁻¹. The C=C and C=N double bonds within the pyridine ring produce characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. The aliphatic C-H bonds of the methyl and methylene groups result in stretching absorptions in the 3000-2800 cm⁻¹ range. As a secondary amine, this compound is expected to show an N-H stretching vibration, although this can sometimes be weak, and an N-H bending vibration, typically around 1650-1550 cm⁻¹. The C-N bond stretching vibrations for both the aromatic and aliphatic components are found in the fingerprint region of the spectrum, generally between 1350 and 1000 cm⁻¹. docbrown.info The absence of strong, broad absorption in the 3500-3200 cm⁻¹ range would rule out the presence of primary amine or hydroxyl functionalities.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| 2975-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |

| 3500-3300 | N-H Stretch | Secondary Amine |

| 1650-1550 | N-H Bend | Secondary Amine |

| 1600-1450 | C=C and C=N Stretch | Aromatic Ring (Pyridine) |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures, quantifying its purity, and isolating the pure compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pyridine derivatives due to its high resolution and sensitivity. cdc.gov For a basic compound like this compound, reverse-phase HPLC is commonly employed. researchgate.netnih.gov A typical method would utilize a C18 stationary phase column, which separates compounds based on their hydrophobicity.

The mobile phase composition is critical for achieving good peak shape and retention for basic analytes. helixchrom.com It often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. To ensure the amine is in its protonated, more water-soluble form and to minimize undesirable interactions with the silica (B1680970) backbone of the column, an acidic modifier like formic acid or ammonium (B1175870) acetate (B1210297) is frequently added to the mobile phase. researchgate.netmdpi.com Detection is commonly performed using a UV detector, as the pyridine ring possesses a chromophore that absorbs UV light. This method is versatile and can be adapted for mass spectrometry detection (LC-MS) by using volatile buffers like formic acid. helixchrom.com

Table 2: Typical HPLC Parameters for Analysis of Pyridine Alkaloids

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18, C8 |

| Mobile Phase | Acetonitrile / Water with an acidic modifier (e.g., 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds such as this compound. cdc.govtandfonline.com In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time is a characteristic property used for identification.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. The fragmentation pattern of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic fragment ions. A major fragmentation pathway would be the cleavage of the C-C bond adjacent to the pyridine ring (benzylic cleavage), resulting in a stable pyridylmethyl cation. acs.org

Table 3: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 122 | [C₇H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 92 | [C₆H₆N]⁺ | Loss of -CH₂NHCH₃ |

| 91 | [C₆H₅N]⁺ | Loss of -CH₂NHCH₃ and H |

| 79 | [C₅H₅N]⁺ | Pyridine molecular ion from side-chain cleavage |

Preparative chromatography is the application of chromatography on a larger scale to isolate and purify a specific compound from a mixture. This technique is crucial for obtaining a high-purity sample of this compound for further research or as a synthetic intermediate. The principles are similar to analytical HPLC, but it employs larger columns with greater stationary phase capacity, higher mobile phase flow rates, and larger sample injection volumes. sielc.com

The process involves injecting the crude mixture onto the preparative column and collecting the eluent in separate fractions over time. An analytical detector (often UV) monitors the column effluent, allowing the fraction containing the target compound to be identified. Once collected, the solvent from the relevant fractions is removed, typically by rotary evaporation, to yield the purified this compound. This method is highly effective for removing impurities that are difficult to separate by other means, such as crystallization or distillation. google.com

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of this compound, or a suitable salt thereof, is required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the atomic positions can be determined.

While crystallographic data for closely related pyridine derivatives have been published, specific, publicly available crystal structure data for this compound was not found in a review of the literature. researchgate.netnih.govresearchgate.net If a suitable crystal were analyzed, the technique would yield the parameters listed in the table below, providing unambiguous confirmation of its molecular structure and insights into its packing in the crystal lattice.

Table 4: Crystallographic Data Parameters (Hypothetical)

| Parameter | Information Provided | Example Data (from related structures) |

|---|---|---|

| Crystal System | The basic geometric shape of the unit cell | Monoclinic, Orthorhombic |

| Space Group | The symmetry elements of the unit cell | P2₁/c, Pna2₁ |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the unit cell | a = 5-15 Å, b = 7-20 Å, c = 10-30 Å |

| Z Value | Number of molecules per unit cell | 2, 4, 8 |

| Final R-factor | A measure of the quality of the structural model | < 0.05 |

Reactivity and Chemical Transformations of N Methyl 1 Pyridin 3 Yl Methanamine

Amine-Based Reactions

The secondary amine group is characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. This functionality is the primary site for reactions such as alkylation, acylation, and oxidation.

Alkylation and Acylation Reactions at the Nitrogen Center

The nitrogen atom in N-methyl-1-(pyridin-3-yl)methanamine can act as a nucleophile, readily reacting with electrophiles like alkyl halides and acylating agents.

Alkylation: The reaction with alkyl halides proceeds via a nucleophilic aliphatic substitution mechanism (SN2). ucalgary.cawikipedia.org The secondary amine is converted into a tertiary amine. If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.org The initial product, a tertiary amine, is often more nucleophilic than the starting secondary amine, which can make it challenging to stop the reaction at the tertiary amine stage, often resulting in a mixture of products. ucalgary.calibretexts.org

Acylation: this compound reacts with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N,N-disubstituted amide. libretexts.orgnih.gov This reaction is a robust and widely used transformation for the protection of amine groups or the synthesis of amide-containing target molecules. nih.gov The reaction proceeds through a nucleophilic acyl substitution pathway.

| Reaction Type | Reactant | Reagent/Conditions | Product |

|---|---|---|---|

| N-Methylation | This compound | Methyl iodide (CH₃I) | N,N-dimethyl-1-(pyridin-3-yl)methanamine |

| N-Ethylation | This compound | Ethyl bromide (CH₃CH₂Br) | N-ethyl-N-methyl-1-(pyridin-3-yl)methanamine |

| N-Acetylation | This compound | Acetyl chloride (CH₃COCl) / Base | N-methyl-N-(pyridin-3-ylmethyl)acetamide |

| N-Benzoylation | This compound | Benzoyl chloride (C₆H₅COCl) / Base | N-methyl-N-(pyridin-3-ylmethyl)benzamide |

Formation of Schiff Bases and Imines

The reaction of amines with aldehydes or ketones is a fundamental transformation that typically yields imines, also known as Schiff bases. dergipark.org.trjocpr.comlibretexts.org However, this reaction is characteristic of primary amines. Secondary amines, such as this compound, react with carbonyl compounds to form an unstable carbinolamine intermediate. This intermediate cannot dehydrate to form a stable neutral imine. Instead, under acidic conditions, the hydroxyl group is protonated and eliminated as water, leading to the formation of a resonance-stabilized tertiary iminium ion. libretexts.org These iminium ions are important reactive intermediates in various organic syntheses.

| Carbonyl Compound | Reactant | Conditions | Intermediate Product |

|---|---|---|---|

| Benzaldehyde | This compound | Acid catalyst (e.g., H⁺) | N-methyl-N-(pyridin-3-ylmethyl)benzylideniminium ion |

| Acetone (B3395972) | This compound | Acid catalyst (e.g., H⁺) | N-methyl-N-(pyridin-3-ylmethyl)propan-2-iminium ion |

Oxidation Reactions to Corresponding Aldehydes or Ketones

The oxidation of secondary amines can lead to various products depending on the oxidant and reaction conditions. A highly efficient and selective method for the oxidation of secondary benzylic amines involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in combination with a stoichiometric oxidant like PhI(OAc)₂ (diacetoxyiodobenzene) or sodium periodate (B1199274) (NaIO₄). rsc.orgrsc.orgresearchgate.net

The proposed mechanism involves the oxidation of TEMPO to a more reactive oxoammonium species. rsc.org The secondary amine then attacks this species, and subsequent β-hydrogen elimination occurs selectively at the benzylic position due to the lower C-H bond dissociation energy. rsc.org This forms an iminium ion intermediate, which is then hydrolyzed in the aqueous medium to yield an aldehyde and a primary amine. For this compound, this oxidative cleavage would result in the formation of 3-pyridinecarboxaldehyde (B140518) and methylamine (B109427). rsc.org

| Reactant | Reagents/Conditions | Products |

|---|---|---|

| This compound | 1. PhI(OAc)₂, TEMPO (cat.) in CH₂Cl₂ 2. Aqueous workup | 3-Pyridinecarboxaldehyde and Methylamine |

| This compound | 1. NaIO₄, TEMPO (cat.) in aqueous-organic medium 2. Aqueous workup | 3-Pyridinecarboxaldehyde and Methylamine |

Reduction Reactions to Altered Amine Derivatives

While the secondary amine functionality is already in a reduced state, the pyridine (B92270) ring of this compound can be reduced. Catalytic hydrogenation is a common method for the dearomatization of pyridine rings to yield piperidine (B6355638) derivatives. mdpi.comasianpubs.org This transformation requires overcoming the aromatic stability of the pyridine ring and often involves elevated pressures and temperatures, along with a suitable catalyst.

Catalysts such as Platinum(IV) oxide (PtO₂, Adams' catalyst) are effective for the hydrogenation of substituted pyridines. asianpubs.org The reaction is typically carried out in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, making the ring more susceptible to reduction. asianpubs.org This process converts the aromatic heterocyclic amine into a saturated cyclic secondary amine, significantly altering its chemical and physical properties.

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| This compound | H₂, PtO₂ (Adams' catalyst), Glacial Acetic Acid, 50-70 bar | N-methyl-1-(piperidin-3-yl)methanamine |

| This compound | H₂, Rhodium on Carbon (Rh/C), lower pressure | N-methyl-1-(piperidin-3-yl)methanamine |

Pyridine Ring Reactivity

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This heteroatom withdraws electron density from the ring carbons, making pyridine and its derivatives less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. researchgate.netquimicaorganica.org

Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety

Electrophilic attack on the pyridine ring is generally sluggish and requires harsh reaction conditions. quimicaorganica.orgquora.com The nitrogen atom deactivates the ring towards electrophiles and directs incoming substituents primarily to the 3-position (meta-position). researchgate.netquora.comquora.com This is because the cationic intermediates (sigma complexes) formed by attack at the 2- or 4-positions have a destabilizing resonance structure where the positive charge resides on the electronegative nitrogen atom. quora.com

In this compound, the substituent is already located at the 3-position. The directing influence of this existing group must be considered for any subsequent substitution. The -CH₂NHCH₃ group is, by nature, an activating, ortho-, para-director due to the potential for electron donation from the nitrogen lone pair (though this effect is diminished under the strongly acidic conditions typical for EAS). libretexts.org The directing effects are therefore as follows:

Pyridine Nitrogen: Directs incoming electrophiles to C-3 and C-5 (meta).

-CH₂NHCH₃ at C-3: Directs incoming electrophiles to C-2, C-4, and C-6 (ortho- and para-).

The powerful deactivating effect of the ring nitrogen generally dominates. However, the directing influences combine, making positions C-4 and C-6 the most likely sites for substitution, though the reaction remains difficult. Under the strongly acidic conditions required for many EAS reactions (e.g., nitration), both the pyridine and the exocyclic amine nitrogen atoms would be protonated, further deactivating the ring to a significant degree. rsc.org

| Reaction Type | Reagents/Conditions | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄, ~300 °C | N-methyl-1-(5-nitropyridin-3-yl)methanamine | Very harsh conditions required; low yield expected. Protonation deactivates the ring. |

| Bromination | Br₂ / FeBr₃ or oleum, high temp. | N-methyl-1-(5-bromopyridin-3-yl)methanamine | Reaction is very difficult. Friedel-Crafts reactions are generally not feasible. quimicaorganica.org |

Nucleophilic Substitution Reactions on Substituted Pyridine Rings

The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when containing a good leaving group. youtube.com For derivatives of this compound that are substituted on the pyridine ring, this reaction pathway is a key mode of chemical transformation. The reactivity in SNAr reactions is highly dependent on the position of the substituent. The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are significantly more activated towards nucleophilic attack because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom. youtube.com Conversely, the meta positions (3- and 5-) are less reactive as they lack this stabilization pathway.

In studies of related N-methylpyridinium compounds, the mechanism of substitution has been shown to be complex. For instance, reactions with piperidine in methanol (B129727) were found to proceed not through a rate-controlling addition of the nucleophile, but by a rate-controlling deprotonation of the addition intermediate. nih.gov This leads to a different order of leaving group reactivity compared to typical SNAr reactions. nih.gov While the classic "element effect" (F > Cl ≈ Br > I) is common when nucleophilic addition is the rate-determining step, a different sequence is observed in these pyridine systems. nih.gov

Detailed kinetic studies on 2-substituted N-methylpyridinium ions have provided insights into the factors governing these reactions. The data reveals how different leaving groups influence the reaction rates and activation parameters.

| Leaving Group (L) | k (M⁻²s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| F | 0.016 | 10.3 | -31 | 19.6 |

| Cl | 0.012 | 14.8 | -16 | 19.6 |

| Br | 0.013 | 16.6 | -10 | 19.6 |

| I | 0.011 | 19.2 | -2.9 | 20.1 |

| CN | 0.91 | 14.9 | -9.1 | 17.6 |

The reactivity order observed was 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo. nih.gov The enhanced reactivity of the cyano-substituted substrates is attributed to the strong electron-withdrawing nature of the cyano group, which facilitates the deprotonation step. nih.gov These findings underscore that for substituted pyridine rings related to this compound, the specific substituents and reaction conditions critically dictate the outcome of nucleophilic substitution reactions.

Metal-Catalyzed Cross-Coupling Reactions on Halogenated Pyridine Derivatives

Halogenated derivatives of this compound are valuable substrates for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules and for structure-activity relationship (SAR) studies. researchgate.netchemrxiv.org The introduction of a halogen atom, typically chlorine, bromine, or iodine, at a specific position on the pyridine ring provides a reactive handle for diversification. chemrxiv.org

A variety of palladium- or nickel-catalyzed cross-coupling reactions can be employed to modify these halogenated pyridine scaffolds. researchgate.net The choice of reaction depends on the desired bond formation. The presence of the N-methylmethanamine side chain, which contains both a basic pyridine nitrogen and a secondary amine, can influence the catalytic cycle through coordination to the metal center. rsc.org This directing group effect can be harnessed to control regioselectivity or enhance catalytic activity.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | C-C | Palladium |

| Stille Coupling | Organotin Reagent | C-C | Palladium |

| Heck Coupling | Alkene | C-C | Palladium |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | Palladium/Copper |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium |

| Negishi Coupling | Organozinc Reagent | C-C | Palladium/Nickel |

The successful application of these reactions allows for the introduction of a wide range of functional groups, including aryl, heteroaryl, alkyl, alkynyl, and amino moieties, onto the pyridine core. researchgate.net For instance, the Stille cross-coupling of 3-alkylstannylpyridines with various aryl halides has been shown to be effective, tolerating functional groups such as amino and hydroxyl groups on the coupling partners. researchgate.net The development of methods for the regioselective halogenation of pyridines, particularly at the less reactive 3-position, is crucial for creating the necessary precursors for these powerful synthetic transformations. nih.gov

Coordination Chemistry of this compound

Ligand Properties and Coordination Modes with Transition Metals

This compound possesses two potential donor sites for coordination to metal ions: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the secondary amine. This structure allows it to act as a bidentate chelating ligand, forming a stable six-membered ring upon coordination. The pyridine nitrogen acts as a σ-donor and a weak π-acceptor, while the methylamine nitrogen is a simple σ-donor. wikipedia.org

The coordination behavior of this compound is analogous to that of other pyridinylmethanamine ligands, which have been extensively studied. researchgate.net These types of ligands can exhibit various coordination geometries depending on the metal ion, its oxidation state, and the presence of other ancillary ligands. While bidentate (N,N') chelation is the most common mode, monodentate coordination through either the pyridine or the amine nitrogen is also possible, particularly if one site is sterically hindered.

| Coordination Mode | Donating Atoms | Description |

|---|---|---|

| Bidentate (Chelating) | Pyridine-N, Amine-N | Forms a stable six-membered chelate ring with the metal center. This is the most common and stable mode. |

| Monodentate (Pyridine) | Pyridine-N | Coordinates only through the pyridine nitrogen. May occur if the amine is protonated or sterically blocked. |

| Monodentate (Amine) | Amine-N | Coordinates only through the amine nitrogen. Less common due to the generally higher affinity of pyridine-N for many transition metals. |

| Bridging | Pyridine-N, Amine-N | The ligand bridges two different metal centers, with each nitrogen coordinating to a separate metal. |

The steric and electronic properties of the ligand can be tuned by substitution on the pyridine ring or the amine, influencing the stability and structure of the resulting metal complexes. The intermediate softness of the pyridine ligand, according to Hard-Soft Acid-Base (HSAB) theory, allows it to form stable complexes with a wide range of transition metals. wikipedia.org

Formation of Metal Complexes for Catalytic Applications

The ability of this compound and related amine-pyridine ligands to form stable complexes with transition metals makes them attractive for applications in homogeneous catalysis. Complexes of late transition metals like palladium, nickel, and iron with amine-pyridine ligands have been successfully employed as catalysts for various organic transformations, most notably olefin polymerization. mdpi.com

The general procedure for forming these complexes involves reacting the ligand with a suitable metal salt precursor in an appropriate solvent. The resulting complexes can be isolated and characterized or generated in situ for catalytic use. The structure of the ligand, including the steric bulk around the metal center, plays a critical role in determining the catalyst's activity, stability, and the properties of the resulting products. mdpi.com For example, in ethylene (B1197577) polymerization, bulky amine-pyridine nickel complexes have demonstrated long-term stability and produce polymers with high molecular weight. mdpi.com

| Metal | Ligand Type | Catalytic Application | Reference |

|---|---|---|---|

| Nickel | Bulky Amine-Pyridine | Ethylene Polymerization | mdpi.com |

| Palladium | Amine-Pyridine | Ethylene Polymerization | mdpi.com |

| Palladium | 4-Methoxy-N-(pyridin-2-ylmethylene)aniline derivatives | Methyl Methacrylate Polymerization | researchgate.net |

| Iron | Amine-Pyridine | Conjugated Diene Polymerization | mdpi.com |

| Rhodium/Iridium | N-(pyridin-2-ylmethyl)aniline | Transfer Hydrogenation | researchgate.net |

While the introduction of an N-methyl group was found to have an adverse effect on catalytic activity in one specific palladium-catalyzed polymerization of methyl methacrylate, this highlights the subtle electronic and steric effects that can be tuned to optimize catalyst performance. researchgate.net The facile synthesis of amine-pyridine ligands and their corresponding metal complexes continues to drive research into new catalytic systems for a broad range of chemical reactions.

Computational Studies on Metal-Ligand Binding

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the coordination chemistry of this compound. These theoretical methods allow for detailed analysis of metal-ligand interactions, geometries, and electronic structures, offering insights that can be difficult to obtain experimentally. mdpi.com

Computational studies can predict the most stable coordination modes, calculate the energies of metal-ligand bonds, and rationalize observed experimental trends. For instance, DFT calculations have been used to understand the crucial role of pyridine nitrogen coordination in the mechanism of palladium-catalyzed reactions. mdpi.com By comparing the energetics of reaction pathways with and without pyridine coordination, researchers can elucidate the electronic and steric contributions of the ligand to the catalytic cycle.

Key parameters that can be investigated through computational studies include the structural and electronic properties of the resulting metal complexes.

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the metal complex. | Provides bond lengths, bond angles, and chelate bite angles. nih.gov |

| Binding Energy | The energy released upon formation of the complex from the metal ion and ligand. | Indicates the thermodynamic stability of the complex. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Quantifies the donor-acceptor interactions between the ligand and the metal. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | Helps to understand the reactivity and electronic properties of the complex. |

| Vibrational Frequencies | Calculated infrared (IR) and Raman spectra. | Aids in the characterization of the complex and confirms the structure is a true minimum on the potential energy surface. |

| Reaction Pathway Analysis | Calculation of transition state energies and reaction profiles. | Elucidates reaction mechanisms and predicts catalytic activity. mdpi.com |

While specific computational studies focusing solely on this compound may not be widely published, the well-established methodologies applied to similar pyridine-containing ligands demonstrate the potential of in silico examination to guide the design of new metal complexes for specific applications. nih.govnih.gov

Applications of N Methyl 1 Pyridin 3 Yl Methanamine in Medicinal Chemistry and Biological Research

Scaffold for Drug Discovery and Development

The inherent chemical properties of N-methyl-1-(pyridin-3-yl)methanamine make it an attractive starting point for the synthesis of novel therapeutic agents. The pyridine (B92270) ring can participate in various interactions with biological targets, while the secondary amine provides a convenient handle for further chemical modifications. This allows for the systematic exploration of structure-activity relationships and the optimization of pharmacological profiles.

Researchers have successfully designed and synthesized a multitude of derivatives based on the this compound scaffold, targeting a range of diseases. By modifying the core structure, it is possible to fine-tune the biological activities of the resulting compounds.

For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized and evaluated for their potential as anticancer agents. frontiersin.org Some of these compounds exhibited greater cytotoxic activity against lung cancer cell lines than the established drug imatinib (B729). frontiersin.org Furthermore, certain derivatives have shown promising anti-malarial activity by inhibiting parasite multiplication. nih.gov The design of these compounds often involves computational methods, such as molecular docking, to predict their interaction with specific biological targets. nih.gov

The synthesis of these derivatives often involves multi-step reaction sequences. For example, the synthesis of some anticancer derivatives involved the use of magnesium oxide nanoparticles as a catalyst. frontiersin.org The table below summarizes the biological activities of some representative this compound derivatives.

| Derivative Class | Target/Application | Key Findings |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | Anticancer (Lung Cancer) | Some derivatives showed higher cytotoxicity than imatinib. frontiersin.org |

| Pyridine derivatives | Antimalarial | Compounds 2a, 2g, and 2h showed significant inhibition of Plasmodium berghei multiplication. nih.gov |

| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Antitubercular | Exhibited potent in vitro inhibition of Mycobacterium tuberculosis growth. semanticscholar.org |

| [4-(Phenoxy)pyridin-3-yl]methylamines | Noradrenaline Reuptake Inhibition | Compound 31 demonstrated potent and selective NRI activity. nih.gov |

This compound is a crucial intermediate in the synthesis of several commercially successful drugs, most notably the tyrosine kinase inhibitors Nilotinib and Imatinib. google.com These drugs are used in the treatment of various cancers, including chronic myeloid leukemia (CML). asianpubs.orgmetu.edu.tr

The synthesis of Nilotinib involves the condensation of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one. asianpubs.org While this compound itself is not directly used in the final step, its structural motif is integral to the 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one intermediate.

Similarly, the synthesis of Imatinib involves the coupling of 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine with 4-(4-methyl-piperazin-1-methyl)-benzoic ester derivatives. google.com The pyridine-pyrimidine core of Imatinib is often constructed using precursors derived from or related to this compound. The efficient and scalable synthesis of these key intermediates is a significant area of research in pharmaceutical process chemistry. google.comasianpubs.org

Investigation of Biological Interactions and Mechanisms of Action

The biological effects of this compound and its derivatives are a result of their interactions with various biomolecules, including receptors and enzymes. Understanding these interactions at a molecular level is crucial for drug design and for elucidating their mechanisms of action.

Derivatives of this compound have been investigated for their ability to bind to a variety of receptors. For example, a novel series of pyrazolopyrazines, which can be conceptually derived from the this compound scaffold, were identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). researchgate.net These compounds have potential applications in the treatment of neurological disorders.

Furthermore, aminoanthraquinones, which share some structural similarities with substituted pyridines, have been identified as ligands at the polyamine binding site on the N-methyl-D-aspartate (NMDA) receptor complex. researchgate.net The NMDA receptor is a key player in synaptic plasticity and its modulation is a target for various neurological and psychiatric conditions. nih.gov

A significant area of research has focused on the ability of this compound derivatives to modulate the activity of various enzymes. As mentioned previously, both Nilotinib and Imatinib are potent inhibitors of the Bcr-Abl tyrosine kinase, the causative agent in CML. asianpubs.orgmetu.edu.tr The pyridinyl-pyrimidine scaffold, which is a key feature of these drugs, is crucial for their binding to the kinase domain.

In addition to tyrosine kinases, derivatives of this scaffold have been shown to inhibit other enzymes. For instance, a potent and selective Janus kinase 1 (JAK1) inhibitor, AZD4205, incorporates a pyrimidinyl-amino-indole structure, which has conceptual links to the pyridinyl-pyrimidine core of Nilotinib and Imatinib. nih.gov

Derivatives of norbelladine, which can be N-methylated, have shown inhibitory activity against butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.govmdpi.com The interaction of this compound with metabolic enzymes such as cytochrome P450 has also been noted, which can influence its pharmacokinetic properties. evitachem.com

The table below provides examples of enzymes inhibited by derivatives of this compound.

| Enzyme | Inhibitor Class/Example | Therapeutic Area |

| Bcr-Abl Tyrosine Kinase | Nilotinib, Imatinib | Oncology |

| Janus Kinase 1 (JAK1) | AZD4205 | Oncology |

| Butyrylcholinesterase | N-methylnorbelladine derivatives | Neurodegenerative Diseases |

| Dihydrofolate Reductase | Pyridine derivatives | Antimalarial |

The structural features of this compound make it a suitable scaffold for developing agents that interact with neurotransmitter systems. A notable example is the development of [4-(phenoxy)pyridin-3-yl]methylamines as selective noradrenaline reuptake inhibitors (NRIs). nih.gov These compounds have the potential to be used in the treatment of depression and other mood disorders.

The modulation of neurotransmitter systems is a key strategy in the treatment of a wide range of central nervous system (CNS) disorders. nih.gov The ability to design selective inhibitors of neurotransmitter reuptake based on the this compound scaffold highlights its versatility in medicinal chemistry.

Preclinical Evaluation of Derivatives

Anticancer Activity Research

Derivatives of this compound have emerged as a subject of interest in oncology research. While direct studies on the anticancer activity of this compound itself are limited, the broader class of pyridine-containing compounds has shown significant promise. For instance, a series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized and evaluated for their anticancer activity against the A549 human lung cancer cell line. The results indicated that these compounds exhibited greater cytotoxic effects than the well-established anticancer drug imatinib. frontiersin.org Specifically, one derivative, compound IIB, demonstrated an IC50 value of 0.229 µM, which was approximately tenfold more active than imatinib (IC50 = 2.479 µM). frontiersin.org

The anticancer potential of pyridine derivatives is often attributed to their ability to interact with various biological targets, including receptor tyrosine kinases, which are crucial in cancer cell signaling pathways. frontiersin.org The structural features of the this compound scaffold provide a foundation for the design of targeted therapies.

Antimicrobial and Antibacterial Activity Studies

The this compound core has been incorporated into various molecular structures to explore their antimicrobial and antibacterial potential. Research has shown that derivatives containing the pyridin-3-yl moiety can exhibit significant activity against a range of pathogens.

In one study, novel N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine derivatives were synthesized and screened for their in vitro antibacterial and antifungal activities. niscpr.res.in Several of these compounds displayed significant activity against organisms such as E. coli, S. aureus, P. aeruginosa, and S. pyogenes, as well as the fungi C. albicans, A. niger, and A. clavatus. niscpr.res.in Notably, compounds with specific substitutions on the aryl ring, such as 4-chloro and 4-fluoro, demonstrated potent antimicrobial effects comparable to standard drugs like ampicillin (B1664943) and griseofulvin (B1672149). niscpr.res.in

Another study focused on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which were evaluated for their in vitro activity against five strains of Gram-positive bacteria. nih.gov Several of these compounds exhibited strong antibacterial activity, comparable to the drug linezolid (B1675486). nih.gov These derivatives were found to disrupt the cell morphology of S. pneumoniae, leading to irregularly folded shapes and cell surface damage. nih.gov

Furthermore, the synthesis of N-pyridin-3-yl-benzenesulfonamide resulted in a compound with considerable antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. researchgate.net The activity was observed at various concentrations, indicating a dose-dependent effect. researchgate.net

| Compound/Derivative Class | Tested Organisms | Observed Activity |

|---|---|---|

| N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamines | E. coli, S. aureus, P. aeruginosa, S. pyogenes, C. albicans, A. niger, A. clavatus | Significant activity, comparable to ampicillin and griseofulvin for some derivatives. niscpr.res.in |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria (including S. aureus and S. pneumoniae) | Strong antibacterial activity, similar to linezolid for some derivatives. nih.gov |

| N-pyridin-3-yl-benzenesulfonamide | S. aureus, S. typhi, E. coli | Significant antimicrobial activity at various concentrations. researchgate.net |

Anticonvulsant Activity Research

The investigation of this compound derivatives has extended to the field of neuroscience, with studies exploring their potential as anticonvulsant agents. While direct research on this specific compound is not abundant, related structures containing the pyridine moiety have been a focus of anticonvulsant drug design.

For example, a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which can be considered structurally related, showed that these compounds exhibited protection in the maximal electroshock (MES) seizure model in animal studies. nih.gov The anticonvulsant activity was found to be dependent on the nature and position of substituents on the anilide moiety. nih.gov

Another area of research has involved quinazolin-4(3-H)-one derivatives, which have demonstrated anticonvulsant properties. mdpi.com Structure-activity relationship studies on these compounds have highlighted the importance of specific substitutions for their interaction with the GABAA receptor, a key target for anticonvulsant drugs. mdpi.com Although these are not direct derivatives of this compound, the principles of pharmacophore design and the role of nitrogen-containing heterocycles are relevant to the potential development of anticonvulsants based on the this compound scaffold.

Gastric Acid Secretion Inhibitory Activities (e.g., Vonoprazan Derivatives)

A significant application of the this compound scaffold is in the development of gastric acid secretion inhibitors. The most prominent example is Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB). nih.govnih.gov Vonoprazan incorporates the 1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine structure and is a potent inhibitor of the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion. nih.gov

Preclinical studies have demonstrated that Vonoprazan competitively blocks the potassium-binding site of the proton pump. nih.gov It exhibits a rapid onset of action and a long duration of acid suppression. nih.gov Unlike proton pump inhibitors (PPIs), Vonoprazan's action is independent of the secretory state of the parietal cells. nih.gov The high pKa of Vonoprazan allows for its accumulation in the highly acidic environment of the secretory canaliculus of parietal cells, contributing to its potent and sustained effect. nih.gov The dissociation of Vonoprazan from the H+,K+-ATPase is slow, further prolonging its inhibitory activity. nih.gov

| Compound | Mechanism of Action | Key Preclinical Findings |

|---|---|---|

| Vonoprazan (TAK-438) | Potassium-competitive acid blocker (P-CAB); inhibits gastric H+,K+-ATPase. nih.govnih.gov | Rapid onset of action, long duration of acid suppression, action is independent of parietal cell secretory state. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence its biological activity. These studies provide critical insights for the rational design of more potent and selective therapeutic agents.

For antimicrobial derivatives, SAR studies have revealed that the nature of the substituent on the aryl ring of N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamines plays a significant role in their activity. Electron-withdrawing groups, such as chloro and fluoro, at the para position of the aryl ring were found to enhance antimicrobial efficacy. niscpr.res.in

In the context of gastric acid secretion inhibitors, the development of Vonoprazan involved extensive SAR studies. These studies identified the 1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine core as a key pharmacophore. The N-methyl group and the pyridine-3-sulfonyl moiety were found to be crucial for potent inhibition of the H+,K+-ATPase. nih.gov

Impact of Pyridine Substitution Patterns on Biological Efficacy